molecular formula C15H8F2N4OS B2880137 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-21-7

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2880137
CAS No.: 887224-21-7
M. Wt: 330.31
InChI Key: MUMLOLBYTOJPCB-UHFFFAOYSA-N
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Description

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a thiadiazole ring and substituted with a difluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Scientific Research Applications

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is encouraged to minimize environmental impact. The use of heterogeneous catalysts like vanadium oxide loaded on fluorapatite has shown promise in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium chlorate.

    Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.

    Cyclization: The formation of the thiadiazole ring involves cyclization reactions.

Common Reagents and Conditions

    Oxidation: Potassium chlorate in acetic acid.

    Cyclization: Carboxylic acids and phosphorus oxychloride (POCl3).

Major Products

The major products formed from these reactions include various substituted quinazolinones and thiadiazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological targets, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the presence of the difluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4OS/c16-10-6-5-8(7-11(10)17)18-14-20-21-13(22)9-3-1-2-4-12(9)19-15(21)23-14/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMLOLBYTOJPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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